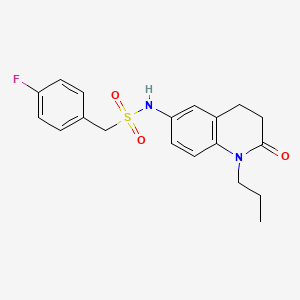

![molecular formula C21H25NO5 B2379058 Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate CAS No. 865546-42-5](/img/structure/B2379058.png)

Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate, also known as KHP-927, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has been found to possess various pharmacological properties.

Aplicaciones Científicas De Investigación

Synthesis of Tetrahydroisoquinoline Derivatives

This compound plays a crucial role in the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

Privileged Scaffolds in Drug Development

Tetrahydroisoquinolines (THIQs), including this compound, are considered ‘privileged scaffolds’ in drug development . They are used to identify, design, and synthesize novel biologically active derivatives for various therapeutic applications .

Anti-Inflammatory Applications

THIQs, including this compound, have been used in the development of anti-inflammatory drugs . They have shown potential in treating conditions characterized by inflammation .

Anti-Viral Applications

THIQs have also been used in the development of anti-viral drugs . They have shown potential in inhibiting the replication of various viruses .

Anti-Fungal Applications

In addition to their anti-viral properties, THIQs have been used in the development of anti-fungal drugs . They have shown potential in inhibiting the growth of various fungi .

Anti-Cancer Applications

THIQs have been used in the development of anti-cancer drugs . They have shown potential in inhibiting the growth of various types of cancer cells .

Parkinson’s Disease Treatment

THIQs, including this compound, have been used in the treatment of Parkinson’s disease . They have shown potential in alleviating the symptoms of this neurodegenerative disorder .

Influenza Virus Inhibitor

A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which can be synthesized using this compound, have been evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been found to interact with p-glycoprotein (p-gp), a protein that mediates multidrug resistance .

Mode of Action

Based on the structural similarity to other 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, it can be hypothesized that it may act as a modulator of p-gp-mediated multidrug resistance . This means that the compound could potentially interfere with the function of P-gp, thereby reversing drug resistance in cells.

Biochemical Pathways

Given its potential role as a modulator of p-gp-mediated multidrug resistance, it may influence the efflux of various drugs from cells, thereby affecting their pharmacokinetics and pharmacodynamics .

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest that they may be well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

If it acts as a modulator of p-gp-mediated multidrug resistance, it could potentially increase the intracellular concentration of various drugs, enhancing their therapeutic effects and overcoming drug resistance .

Propiedades

IUPAC Name |

ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-4-26-21(23)14-5-7-16(8-6-14)27-13-18-17-12-20(25-3)19(24-2)11-15(17)9-10-22-18/h5-8,11-12,18,22H,4,9-10,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSMXBQHDYTZJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxyethyl 5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378975.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2378976.png)

![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylmalonate](/img/structure/B2378979.png)

![ethyl 4-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2378980.png)

![5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2378985.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378986.png)

![(2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2378988.png)

![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2378990.png)

![N-(3-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2378991.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2378995.png)